molecular formula C4H2Cl4 B12643560 1,1,2,4-Tetrachlorobuta-1,3-diene CAS No. 34867-83-9

1,1,2,4-Tetrachlorobuta-1,3-diene

Katalognummer: B12643560
CAS-Nummer: 34867-83-9
Molekulargewicht: 191.9 g/mol
InChI-Schlüssel: ZDJLREHQIYLCNP-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4. It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its ability to undergo multiple types of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,2,4-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,2,4-Tetrachlorobuta-1,3-diene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in research to study the effects of chlorinated hydrocarbons on biological systems.

    Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,2,4-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity. This compound’s ability to undergo a wide range of reactions makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

34867-83-9

Molekularformel

C4H2Cl4

Molekulargewicht

191.9 g/mol

IUPAC-Name

(3E)-1,1,2,4-tetrachlorobuta-1,3-diene

InChI

InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+

InChI-Schlüssel

ZDJLREHQIYLCNP-OWOJBTEDSA-N

Isomerische SMILES

C(=C/Cl)\C(=C(Cl)Cl)Cl

Kanonische SMILES

C(=CCl)C(=C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.